6-(Tert-butoxy)pyridine-3-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butoxy)pyridine-3-sulfonyl chloride typically involves the reaction of 6-hydroxypyridine-3-sulfonyl chloride with tert-butyl alcohol under acidic conditions . The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butoxy)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would yield a sulfonate ester .
Scientific Research Applications
6-(Tert-butoxy)pyridine-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-(tert-butoxy)pyridine-3-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles to form sulfonamide, sulfonate ester, or other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine-3-sulfonyl chloride: Similar in structure but with a bromine atom instead of a tert-butoxy group.
6-Chloropyridine-3-sulfonyl chloride: Similar in structure but with a chlorine atom instead of a tert-butoxy group.
Uniqueness
6-(Tert-butoxy)pyridine-3-sulfonyl chloride is unique due to the presence of the tert-butoxy group, which provides steric hindrance and influences the reactivity of the compound. This makes it a valuable reagent in organic synthesis for the selective introduction of sulfonyl chloride groups .
Biological Activity
6-(Tert-butoxy)pyridine-3-sulfonyl chloride is a sulfonyl chloride derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with a tert-butoxy group and a sulfonyl chloride functional group, which may contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
- Chemical Formula: C₉H₁₁ClN₁O₂S
- CAS Number: 1566806-96-9
- Molecular Weight: 232.71 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonyl chloride group is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions with amines and other nucleophiles, potentially leading to the formation of biologically active sulfonamides.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, similar to other sulfonyl chlorides that have shown inhibitory effects on carbonic anhydrase and other enzymes involved in metabolic pathways.
- Induction of Apoptosis : Preliminary studies indicate that derivatives of pyridine sulfonyl chlorides can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
In Vitro Studies
In vitro assays have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, studies involving Ramos cells (Burkitt lymphoma) and Jurkat T cells (acute T-cell leukemia) revealed that compounds with similar structures exhibited significant cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death.
Cell Line | Compound Tested | IC50 (nM) |
---|---|---|
Ramos (Burkitt) | This compound | TBD |
Jurkat (T-cell) | Similar derivatives | TBD |
Case Studies
A notable study explored the synthesis and biological evaluation of pyridine-3-sulfonyl derivatives, including this compound. The results indicated that these compounds could effectively inhibit the growth of specific cancer cell lines through apoptosis induction pathways. The study highlighted the role of the tert-butoxy group in enhancing solubility and bioavailability, which are critical for therapeutic efficacy.
Therapeutic Applications
The potential therapeutic applications of this compound are vast, particularly in oncology and possibly as anti-inflammatory agents. Given its structural similarity to known inhibitors of acid secretion, there is potential for development as a treatment for conditions like peptic ulcers or gastroesophageal reflux disease.
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]pyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-9(2,3)14-8-5-4-7(6-11-8)15(10,12)13/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZCUSZEYATXTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.